1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cycloheptyl group attached to a piperazine ring, which is further substituted with a 3-methoxyphenylmethyl group. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction using a cycloheptyl halide.
Attachment of 3-Methoxyphenylmethyl Group: This step involves the reaction of the piperazine derivative with 3-methoxybenzyl chloride under basic conditions.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can undergo reduction to form a more saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-hydroxyphenylmethyl derivative.
Reduction: Formation of a fully saturated piperazine derivative.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cycloheptyl-4-(3-methoxybenzyl)piperazine oxalate
- 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate
Uniqueness
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-22-19-10-6-7-17(15-19)16-20-11-13-21(14-12-20)18-8-4-2-3-5-9-18;3-1(4)2(5)6/h6-7,10,15,18H,2-5,8-9,11-14,16H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGJABSEZRKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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